molecular formula C15H9N3O6 B2885597 5-((5-(3-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 153854-75-2

5-((5-(3-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Katalognummer: B2885597
CAS-Nummer: 153854-75-2
Molekulargewicht: 327.252
InChI-Schlüssel: UPERXOCGCBEBOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((5-(3-Nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (hereafter referred to as the target compound) is a barbiturate-derived heterocyclic compound featuring a pyrimidine-2,4,6-trione core conjugated to a 3-nitrophenyl-substituted furan ring via a methylene bridge. Its molecular formula is C₁₆H₉N₃O₇, with an average molecular mass of 433.376 g/mol and a stereochemically defined (Z)-configuration at the exocyclic double bond . The 3-nitro group on the phenyl ring introduces strong electron-withdrawing effects, which influence its electronic properties, reactivity, and biological interactions. This compound has garnered interest due to its structural similarity to pharmacologically active pyrimidine-triones, which exhibit diverse activities such as anticancer, antimicrobial, and enzyme inhibition .

Eigenschaften

IUPAC Name

5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O6/c19-13-11(14(20)17-15(21)16-13)7-10-4-5-12(24-10)8-2-1-3-9(6-8)18(22)23/h1-7H,(H2,16,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPERXOCGCBEBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-((5-(3-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as 5-(5-(3-nitrophenyl)furan-2-ylmethylene)-pyrimidine-2,4,6-trione (CAS Number: 153854-75-2), is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a furan ring and a nitrophenyl group. Its molecular formula is C15H9N3O6C_{15}H_{9}N_{3}O_{6} with a molecular weight of approximately 327.25 g/mol. The structure is characterized by the following key features:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms.
  • Furan moiety : A five-membered aromatic ring containing oxygen.
  • Nitrophenyl group : A phenyl group with a nitro substituent that may influence biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 5-((5-(3-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione exhibit significant antimicrobial properties. For example, derivatives of pyrimidines have shown effectiveness against various bacterial strains through mechanisms such as inhibiting cell wall synthesis and disrupting metabolic pathways .

Anticancer Potential

Research has suggested that this compound may possess anticancer properties. In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . For instance, compounds targeting the de novo pyrimidine biosynthesis pathway have shown promise in reducing tumor growth by affecting nucleotide availability necessary for DNA synthesis .

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented in various studies. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in assays involving pyrimidine derivatives. This suggests that 5-((5-(3-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione may modulate inflammatory responses effectively .

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in nucleotide metabolism and synthesis.
  • Cell Cycle Modulation : By affecting the expression of cyclins and cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest.
  • Apoptosis Induction : Activation of apoptotic pathways through the upregulation of pro-apoptotic proteins or downregulation of anti-apoptotic factors.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that a series of pyrimidine derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Studies : In vitro tests on human cancer cell lines revealed that specific substitutions on the pyrimidine scaffold led to increased cytotoxicity compared to controls.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent(s) Core Structure Key Structural Features References
Target Compound 5-(3-Nitrophenyl)furan-2-yl Pyrimidine-2,4,6-trione (Z)-configuration; nitro group at meta position
5-(Indol-3-yl)-5-hydroxypyrimidine-2,4,6-trione Indol-3-yl Pyrimidine-2,4,6-trione Hydroxyl group at C5; fused indole ring
5-(1,3-Diphenyl-1H-pyrazol-4-yl)methylene-pyrimidine-2,4,6-trione 1,3-Diphenylpyrazole Pyrimidine-2,4,6-trione Bulky pyrazole substituent; potential for π-π stacking
5-(4-Methoxybenzylidene)-pyrimidine-2,4,6-trione 4-Methoxyphenyl Pyrimidine-2,4,6-trione Electron-donating methoxy group; chalcone-like structure
5-(N-Benzylindol-3-yl)methylene-pyrimidine-2,4,6-trione N-Benzylindol-3-yl Pyrimidine-2,4,6-trione Bulky benzyl group; radiosensitizing activity

Key Findings

Electron-Withdrawing vs. Nitro groups in N-benzylindole derivatives (e.g., 10a–10c) showed superior radiosensitization over electron-donating substituents (e.g., 4-OCH₃) .

Steric and π-π Interactions :

  • Bulky substituents (e.g., diphenylpyrazole in ) improve target selectivity but may reduce solubility.
  • The target compound’s furan ring offers conformational flexibility, balancing steric effects and binding affinity .

Synthetic Accessibility :

  • Catalyst-free methods for the target compound (e.g., ) contrast with palladium-catalyzed routes for nitroaryl derivatives (e.g., ), impacting scalability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-((5-(3-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione?

  • Methodological Answer : Multi-step synthesis typically involves condensation reactions between substituted furan and pyrimidine precursors. Key steps include:

  • Use of Fe₃O₄ nanoparticles as recyclable catalysts for efficient Knoevenagel condensation (reaction time: 2–4 hours, solvent: ethanol/water) .
  • Temperature control (60–80°C) to avoid side reactions, monitored via TLC.
  • Purification via column chromatography using ethyl acetate/hexane gradients.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm the Z/E configuration of the methylene group and nitro-substituted aromatic protons .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Elemental Analysis : Verify purity (>95%) and stoichiometric consistency with the molecular formula C₂₂H₁₅N₃O₇ .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (433.091 Da) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • Incubate the compound in buffers (pH 3–9) at 25°C and 40°C for 14 days.
  • Monitor degradation via HPLC-UV at 254 nm .
  • Thermal analysis (DSC/TGA) to determine melting points and decomposition profiles .

Advanced Research Questions

Q. How can experimental design (DoE) optimize yield and minimize byproducts in the synthesis?

  • Methodological Answer :

  • Apply factorial design to evaluate variables: catalyst loading, solvent polarity, and reaction time.
  • Use response surface methodology (RSM) to identify optimal conditions (e.g., 1.5 mol% catalyst, ethanol solvent, 70°C) .
  • Validate models with ANOVA to ensure statistical significance (p < 0.05).

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Cross-validate assays: Compare IC₅₀ values from mutant SOD1 aggregation inhibition (e.g., EC₅₀ > 32 μM ) with cellular toxicity assays (MTT/propidium iodide).
  • Control variables: Ensure consistent purity (>95%, HPLC), solvent (DMSO concentration <1%), and cell lines (e.g., SH-SY5Y vs. HEK293) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :

  • Synthesize analogs with substituent variations (e.g., replacing 3-nitrophenyl with 4-fluorophenyl) and test inhibitory activity .
  • Use Hammett plots to correlate electronic effects of substituents (σ values) with bioactivity .
  • Molecular docking (AutoDock Vina) to predict binding affinities to SOD1 active sites .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., SOD1) over 100 ns trajectories using GROMACS .
  • ADMET Prediction : Use SwissADME to evaluate permeability (LogP ≈ 2.5) and cytochrome P450 interactions .

Q. How to address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Implement continuous flow chemistry for reproducible Knoevenagel condensation (residence time: 30 minutes) .
  • Optimize crystallization conditions (anti-solvent: hexane, cooling rate: 0.5°C/min) to prevent racemization .
  • Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.